Cas no 512188-83-9 (hex-5-yn-3-amine)

hex-5-yn-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-HEXYN-3-AMINE

- hex-5-yn-3-amine

- 512188-83-9

- AKOS008153137

- Z969111798

- EN300-85697

- 5-Hexyn-3-amine

-

- MDL: MFCD16698395

- インチ: InChI=1S/C6H11N/c1-3-5-6(7)4-2/h1,6H,4-5,7H2,2H3

- InChIKey: QRSKOUFDYNFCNV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 97.089149355Da

- どういたいしつりょう: 97.089149355Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 77.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 26Ų

hex-5-yn-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85697-0.05g |

hex-5-yn-3-amine |

512188-83-9 | 95% | 0.05g |

$205.0 | 2024-05-21 | |

| Aaron | AR01ALNP-2.5g |

hex-5-yn-3-amine |

512188-83-9 | 95% | 2.5g |

$2411.00 | 2023-12-14 | |

| Aaron | AR01ALNP-50mg |

hex-5-yn-3-amine |

512188-83-9 | 95% | 50mg |

$307.00 | 2025-02-09 | |

| A2B Chem LLC | AV73145-250mg |

hex-5-yn-3-amine |

512188-83-9 | 95% | 250mg |

$497.00 | 2024-04-19 | |

| Aaron | AR01ALNP-500mg |

hex-5-yn-3-amine |

512188-83-9 | 95% | 500mg |

$976.00 | 2025-02-09 | |

| Aaron | AR01ALNP-5g |

hex-5-yn-3-amine |

512188-83-9 | 95% | 5g |

$3554.00 | 2023-12-14 | |

| 1PlusChem | 1P01ALFD-10g |

hex-5-yn-3-amine |

512188-83-9 | 95% | 10g |

$4768.00 | 2023-12-16 | |

| Enamine | EN300-85697-0.5g |

hex-5-yn-3-amine |

512188-83-9 | 95% | 0.5g |

$691.0 | 2024-05-21 | |

| Enamine | EN300-85697-5.0g |

hex-5-yn-3-amine |

512188-83-9 | 95% | 5.0g |

$2566.0 | 2024-05-21 | |

| Enamine | EN300-85697-2.5g |

hex-5-yn-3-amine |

512188-83-9 | 95% | 2.5g |

$1735.0 | 2024-05-21 |

hex-5-yn-3-amine 関連文献

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

hex-5-yn-3-amineに関する追加情報

Professional Introduction to Compound with CAS No. 512188-83-9 and Product Name hex-5-yn-3-amine

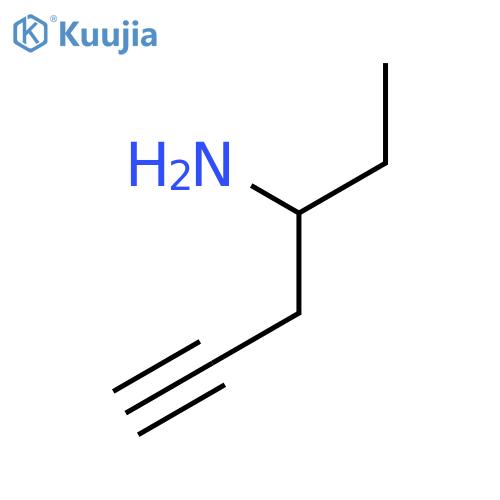

The compound with the CAS number 512188-83-9 and the product name hex-5-yn-3-amine represents a significant advancement in the field of organic chemistry and pharmaceutical research. This specialized compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes. The molecular formula of hex-5-yn-3-amine suggests a hexane backbone with an alkyne functional group at the 5th position and an amine group at the 3rd position, making it a versatile intermediate in synthetic chemistry.

In recent years, the exploration of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the design of molecules that can interact with biological targets with high specificity. The structural features of hex-5-yn-3-amine make it an attractive candidate for further derivatization, allowing chemists to explore its reactivity and potential biological activity. The presence of both the alkyne and amine functional groups provides multiple sites for chemical modification, enabling the synthesis of complex molecules that could serve as lead compounds for drug discovery.

One of the most compelling aspects of hex-5-yn-3-amine is its role as a building block in the synthesis of more complex pharmacophores. Researchers have been particularly interested in its potential as a precursor for developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic and signaling pathways. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain kinases and proteases, which are implicated in diseases such as cancer and inflammatory disorders. The alkyne group, in particular, has been utilized in cross-coupling reactions to introduce additional functional groups, expanding the chemical diversity of the resulting compounds.

The amine group at the 3rd position of hex-5-yn-3-amine also plays a crucial role in determining its chemical behavior. Amines are well-known for their ability to form hydrogen bonds, making them valuable in designing molecules that can interact with biological targets through non-covalent interactions. This property has been exploited in the development of peptidomimetics and other protein-binding ligands. Furthermore, the alkyne functionality can be further modified through metal-catalyzed reactions such as Sonogashira couplings, allowing for the introduction of aryl or heteroaryl groups, which can enhance binding affinity and selectivity.

Recent advancements in computational chemistry have also facilitated the rational design of derivatives based on hex-5-yn-3-amine. Molecular modeling studies have helped predict how modifications to its structure can influence its biological activity. For example, computational analyses have identified specific positions on the molecule where substituents can be introduced to optimize interactions with target proteins. These insights have guided experimental efforts, leading to more efficient synthetic routes and improved yields of biologically active compounds.

In addition to its pharmaceutical applications, hex-5-yn-3-amine has shown promise in materials science. Its unique structural features make it suitable for use as a monomer or cross-linking agent in polymer synthesis. Researchers have explored its incorporation into conjugated polymers for organic electronics applications, where its ability to form stable π-conjugated systems could enhance charge transport properties. Furthermore, the compound’s reactivity allows for the creation of novel materials with tailored properties, such as stimuli-responsive polymers or hydrogels.

The synthesis of hex-5-yn-3-amine itself is an intriguing challenge that has driven innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available precursors like hexane derivatives. However, recent reports have highlighted more streamlined synthetic routes that leverage catalytic systems to achieve higher atom economy and reduced reaction times. These advances not only make the production of hex-5-yn-3-am ine more efficient but also open up possibilities for scaling up its synthesis for industrial applications.

The safety profile of hex -5 -yn -3 -amine is another critical consideration in its application across different fields. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must still be followed to ensure worker safety during synthesis and handling. Storage conditions must be controlled to prevent degradation or unwanted side reactions, particularly when working with reactive functional groups like alkynes and amines.

Future research directions involving hex -5 -yn -3 -amine are likely to focus on expanding its utility through innovative synthetic strategies and exploring new biological targets. The integration of machine learning techniques into drug discovery pipelines could further accelerate the identification of novel derivatives with enhanced therapeutic potential. Additionally, interdisciplinary collaborations between chemists, biologists, and material scientists will be essential in unlocking the full potential of this versatile compound.

512188-83-9 (hex-5-yn-3-amine) 関連製品

- 909128-54-7((R)-3-aminotetrahydrothiophene 1,1-dioxide)

- 2228471-60-9(tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate)

- 2098003-00-8((6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine)

- 1256360-65-2(4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)

- 1003799-61-8(3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide)

- 1353976-65-4(N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)

- 2137858-05-8(1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole)

- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)

- 1305712-48-4(tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate)

- 2228451-57-6(1-[2-(Dimethylamino)-1,3-thiazol-5-yl]-2,2-difluoroethan-1-ol)